molecular formula C8H7NS B083488 4-Methylthieno[2,3-b]pyridine CAS No. 13362-81-7

4-Methylthieno[2,3-b]pyridine

Cat. No.: B083488
CAS No.: 13362-81-7
M. Wt: 149.21 g/mol
InChI Key: MYNYJERSLRKIOE-UHFFFAOYSA-N
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Description

4-Methylthieno[2,3-b]pyridine is a chemical building block of significant interest in medicinal chemistry and drug discovery. It belongs to the thienopyridine family, a class of fused heterocyclic compounds recognized for a broad spectrum of pharmacological activities. Researchers utilize this core structure as a key intermediate in the synthesis of novel bioactive molecules. The thieno[2,3-b]pyridine scaffold has demonstrated potent biological effects in scientific studies, including promising anticancer activity. Compounds based on this structure have been shown to induce apoptosis in diverse human cancer cell lines, such as breast cancer (MDA-MB-231 and MCF-7), and are investigated as inhibitors of specific molecular targets like PIM-1 kinase and phosphoinositide-specific phospholipase C (PI-PLC) . Furthermore, this chemical class exhibits notable antimicrobial properties. Derived analogues have shown efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus ), Gram-negative bacteria (e.g., Escher coli ), and fungal pathogens like Candida albicans , often through mechanisms involving interaction with bacterial DNA gyrase . The structural motif is also explored for other applications, such as insecticidal agents . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers can leverage the versatility of the this compound scaffold to develop new chemical entities for pharmacological screening and mechanistic studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylthieno[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c1-6-2-4-9-8-7(6)3-5-10-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNYJERSLRKIOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CSC2=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Regioselectivity Via Post Modification of the Thieno 2,3 B Pyridine Core

A highly effective method for achieving 4-substitution involves the direct, regioselective functionalization of the parent thieno[2,3-b]pyridine (B153569) ring. Research has demonstrated a mild and efficient bromination reaction that exhibits remarkable selectivity for the 4-position of the scaffold. nih.govacs.org This reaction yields 4-bromothieno[2,3-b]pyridine (B6589361) in high purity and an isolated yield of 87%. nih.govacs.org

This 4-bromo derivative serves as a versatile synthetic intermediate. The bromine atom can be readily substituted through various metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for the introduction of a wide array of aryl and amino groups at the C4 position with excellent yields. nih.govacs.org This post-functionalization approach provides a reliable and direct pathway to 4-substituted thieno[2,3-b]pyridines.

Regioselectivity During Ring System Construction

The substitution pattern of the final thieno[2,3-b]pyridine (B153569) molecule can be predetermined by the choice of starting materials in multicomponent cyclization reactions. The Gewald reaction and its variations are cornerstone methods for constructing the thiophene (B33073) ring onto a pre-existing pyridine (B92270). wikipedia.orgresearchgate.netorganic-chemistry.org

In this approach, a substituted 3-cyanopyridine-2(1H)-thione is often used as a key precursor. researchgate.net The substituents on the starting pyridine ring dictate the final regiochemistry of the fused product. To synthesize a 4-methyl derivative, one would begin with a pyridine precursor bearing a methyl group at the corresponding position. The subsequent reaction with an α-halo ketone, α-haloacetonitrile, or other suitable electrophile builds the adjoining thiophene ring. mdpi.comnih.gov The regioselectivity is thus embedded in the structure of the initial reactants.

Another regiocontrolled strategy involves the electrophilic cyclization of 3-(arylethynyl)-2-(alkylthio)pyridine precursors. researchgate.net In this intramolecular reaction, the final positions of the substituents on the thieno[2,3-b]pyridine core are directly mapped from the substitution pattern of the starting alkynyl pyridine, providing a precise method for constructing specifically substituted derivatives.

The following table summarizes key regioselective strategies for the synthesis of 4-substituted thieno[2,3-b]pyridine derivatives.

Synthetic Strategy Key Reagents/Precursors Position Functionalized Description
Post-Modification Thieno[2,3-b]pyridine, Brominating Agent (e.g., NBS)C4Direct and highly regioselective bromination of the parent ring system to create a versatile C4-functionalized intermediate. nih.gov
Gewald-Type Cyclization 4-Methyl-3-cyanopyridine-2(1H)-thione, α-halo electrophilesC4 (and others)The methyl group is pre-installed on the pyridine precursor, ensuring its position in the final fused product.
Electrophilic Cyclization 3-(Arylethynyl)-2-(alkylthio)-4-methylpyridine, Electrophile (e.g., I₂, Se species)C4 (and others)Intramolecular cyclization where the final substitution pattern is determined by the precursor's structure. researchgate.net

Stereochemical Control

The core thieno[2,3-b]pyridine ring system is an aromatic, planar structure and is therefore achiral. As a result, stereochemical control is not a factor in the synthesis of the fundamental heterocyclic scaffold itself.

Considerations of stereochemistry arise only when chiral centers are introduced into the molecule, typically within the substituents attached to the ring. For example, if a starting material or reagent contains a stereocenter that is maintained throughout the synthetic sequence, or if a new chiral center is generated during a substitution reaction, the resulting product could exist as enantiomers or diastereomers. However, the available research literature on the synthesis of 4-methylthieno[2,3-b]pyridine and its derivatives focuses predominantly on achieving regiochemical control and exploring the structure-activity relationships of different substituent patterns, rather than on stereoselective synthesis.

Chemical Reactivity and Mechanistic Investigations of 4 Methylthieno 2,3 B Pyridine

General Reactivity Patterns of the Thieno[2,3-b]pyridine (B153569) Nucleus

The reactivity of the thieno[2,3-b]pyridine nucleus is characterized by the interplay between the electron-rich thiophene (B33073) ring and the electron-deficient pyridine (B92270) ring. This duality influences the regioselectivity of various chemical transformations.

Electrophilic aromatic substitution (EAS) reactions on the thieno[2,3-b]pyridine nucleus are complex. The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. youtube.com Kinetic studies involving hydrogen exchange and nitration have shown that reactions on the protonated species can occur, and the reactivity is influenced by the electronic effects of the heteroatoms. In contrast, the thiophene ring is more susceptible to electrophilic substitution.

A notable example of regioselective functionalization is the bromination of the thieno[2,3-b]pyridine core. A mild and selective method has been developed that directs bromination to the 4-position of the pyridine ring, affording 4-bromothieno[2,3-b]pyridine (B6589361) in high yield (87%). nih.gov This demonstrates that under specific conditions, the pyridine ring can be selectively functionalized, creating a valuable building block for further derivatization. nih.gov The general reactivity is also harnessed through various cyclization strategies, such as the Thorpe–Ziegler cyclization of S-alkylated 3-cyanopyridine-2(1H)-thiones, which typically yields 3-aminothieno[2,3-b]pyridines. researchgate.net

The table below summarizes key reactivity patterns of the thieno[2,3-b]pyridine nucleus.

Table 1: General Reactivity Patterns of the Thieno[2,3-b]pyridine Nucleus
Reaction Type Preferred Position(s) Conditions Outcome Reference(s)
Electrophilic Substitution (Nitration) Complex Strong Acid Substitution on protonated species
Bromination 4-position Mild Regioselective bromination nih.gov

Functionalization and Derivatization Strategies

The thieno[2,3-b]pyridine scaffold serves as a versatile template for the development of new chemical entities, with functionalization strategies being key to modulating their properties. These strategies include the introduction of various substituents, arylation reactions, ring annulation, and post-synthetic modifications. nih.gov

The introduction of substituents at specific positions of the thieno[2,3-b]pyridine nucleus is a primary strategy for creating diverse derivatives. The methyl group at the 4-position, as in the title compound, is a common feature in many biologically active molecules. For instance, a series of 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxamides has been reported as selective muscarinic acetylcholine (B1216132) receptor 4 (M4) positive allosteric modulators. nih.gov

The synthesis of such substituted compounds often begins with appropriately substituted pyridine precursors. For example, 3-cyano-1,4-dihydropyridine-2-thiolates can be alkylated and subsequently undergo Thorpe-Ziegler cyclization to form the thieno[2,3-b]pyridine ring system, with substituents on the pyridine ring being carried through the reaction sequence. researchgate.net Functionalization at the 4-position can also be achieved post-synthesis, as demonstrated by the regioselective bromination of the parent thieno[2,3-b]pyridine, which provides a handle for introducing further diversity at this position. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for the arylation and heteroarylation of the thieno[2,3-b]pyridine nucleus. The 4-bromothieno[2,3-b]pyridine intermediate is particularly useful in this regard, undergoing subsequent cross-coupling reactions in excellent yields to produce 4-aryl and 4-amino derivatives. nih.gov This approach has been utilized to synthesize a new class of 4-arylthieno[2,3-b]pyridine-2-carboxamides. mdpi.com

While direct C-H arylation on the pyridine ring can be challenging, intramolecular palladium-catalyzed C-H arylation has been shown to be effective for constructing fused heterocyclic systems from pyridine derivatives. nih.gov Similar strategies can be envisioned for the thieno[2,3-b]pyridine system. The Suzuki-Miyaura cross-coupling reaction has also been successfully applied to the related thieno[3,2-b]pyridine scaffold to synthesize a series of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, highlighting the broad applicability of this methodology. mdpi.com

Adding new rings to the thieno[2,3-b]pyridine core is a widely used strategy to create complex, polycyclic systems with enhanced or novel biological activities. nih.gov These ring-fused thienopyridines often exhibit a broad range of pharmacological effects. nih.gov

Several synthetic routes lead to such fused systems. For example, 3-aminothieno[2,3-b]pyridine-2-carbonitriles can be condensed with triethyl orthoformate and then treated with hydrazine hydrate to form pyridothienopyrimidines. researchgate.net Cycloaddition reactions have also been employed; for instance, a styrylpyridinethione derivative can be reacted with chloroacetone to form a thienopyridine, which then undergoes cycloaddition with dienophiles to yield a fused cycloadduct. Another example involves the reaction of 4-(3-aminothieno-[2,3-b]pyridin-2-yl)coumarins with aldehydes, resulting in the formation of 6H-Chromeno[4,3-d]thieno[3,2-b:5,4-b']dipyridin-6-ones. researchgate.net

Post-synthetic modifications allow for the fine-tuning of the properties of the thieno[2,3-b]pyridine core. Selective oxidation is an effective route for further functionalization, leading to the preparation of N-oxides, S-oxides, and sulfones. nih.gov

Another strategy involves modifying existing functional groups. For example, alcohol-containing thieno[2,3-b]pyridines have been converted to esters and carbonates. mdpi.com This approach aims to modify the physicochemical properties of the parent compounds. mdpi.com An unusual oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides has also been observed upon treatment with sodium hypochlorite, leading to the formation of complex polyheterocyclic structures. nih.gov These transformations highlight the rich chemistry of the thieno[2,3-b]pyridine nucleus and its derivatives.

The table below provides examples of functionalization and derivatization strategies.

Table 2: Functionalization and Derivatization Strategies of Thieno[2,3-b]pyridines
Strategy Reagents/Reaction Resulting Structure Reference(s)
Arylation Suzuki-Miyaura Coupling (on bromo-derivative) 4-Arylthieno[2,3-b]pyridines nih.gov
Ring Annulation Condensation with triethyl orthoformate/hydrazine Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines researchgate.net
Post-Synthetic Modification Esterification of hydroxyl group Ester/Carbonate derivatives mdpi.com

Exploration of Specific Reaction Mechanisms

Understanding the mechanisms of reactions involving the thieno[2,3-b]pyridine nucleus is crucial for designing new synthetic routes and predicting product outcomes. The formation of the thieno[2,3-b]pyridine ring itself often proceeds via well-established mechanisms. The Thorpe-Ziegler cyclization, a key step in many syntheses, involves the intramolecular attack of a carbanion (generated from an active methylene group) onto a nitrile group, followed by tautomerization to form the 3-amino-thiophene ring. researchgate.net In cases where an ester group is present instead of a nitrile, the analogous Dieckmann cyclization occurs. researchgate.net

More contemporary synthetic methods have introduced novel mechanistic pathways. For instance, the synthesis of thieno[2,3-c]pyridine derivatives has been achieved through a metal-free, acid-mediated denitrogenative transformation of a fused 1,2,3-triazole. nih.gov This reaction can proceed through different mechanisms depending on the nucleophile present. With alcohol or bromide nucleophiles, a nucleophilic insertion mechanism is proposed. nih.gov When a nitrile is used as the nucleophile, a transannulation mechanism involving a nitrilium intermediate that recyclizes with the pyridine nitrogen is suggested to form imidazo[1,5-ɑ]thieno[2,3-c]pyridines. nih.gov

The unusual oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides also presents an interesting mechanistic question. The high stereoselectivity of the reaction suggests a well-ordered transition state. nih.gov While the exact mechanism is complex, it likely involves initial oxidation of the amino group, followed by a cascade of cyclization and dimerization steps.

Oxidative Dimerization Phenomena

An unusual oxidative dimerization has been observed in the 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) series, which includes 4-methyl substituted analogs. Treatment of these substrates with an excess of aqueous sodium hypochlorite (NaOCl), commonly known as bleach, does not lead to expected products like pyrazole ring formation but instead results in complex dimeric polyheterocyclic structures. nih.govacs.org This non-catalyzed reaction is both regio- and stereoselective. nih.govacs.org

The reaction proceeds via a complex mechanism involving the cleavage of N–H and C(2)=C(3) bonds, followed by the formation of three new σ-bonds. nih.gov Notably, the pyridine nitrogen and the thiophene sulfur atoms are not involved in the oxidation process. The reaction conditions have been shown to influence the outcome, with better yields often achieved under phase transfer catalyst (PTC) conditions in a CH₂Cl₂–water system compared to aqueous dioxane. acs.org The scope of this transformation is generally limited to thienopyridine-2-carboxamides that possess electron-donating groups on the aryl substituents. acs.org The process is highly stereoselective, yielding only one enantiomeric pair (R,R,R,R/S,S,S,S) out of eight possibilities. acs.org

Substrate (Aryl Group)Method A Yield (aq. Dioxane)Method B Yield (PTC, CH₂Cl₂/H₂O)
4-MeOC₆H₄55%64%
4-MeC₆H₄48%59%
Ph41%51%
4-FC₆H₄37%43%

Intramolecular Cyclization Pathways

Intramolecular cyclization is a cornerstone strategy for the synthesis of the thieno[2,3-b]pyridine core. A prominent pathway involves the Thorpe-Ziegler reaction, where a suitably functionalized pyridine undergoes cyclization to form the fused thiophene ring. researchgate.net

A highly efficient method involves the S-alkylation of 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles with α-halogen compounds (e.g., α-haloketones, ethyl chloroacetate, chloroacetonitrile). scielo.brscielo.br This initial alkylation is followed by a base-catalyzed intramolecular cyclization, which proceeds smoothly to afford the corresponding 3-aminothieno[2,3-b]pyridine derivatives in high yields. scielo.brresearchgate.net The use of sodium alkoxide as a base catalyst facilitates the reaction, often allowing for a one-pot procedure without the isolation of the S-alkylated intermediate. scielo.br

Starting MaterialAlkylation/Cyclization ReagentBase/CatalystProduct Class
2-Amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitrile2-BromoacetophenoneSodium Ethoxide3-Amino-2-benzoylthieno[2,3-b]pyridines
2-Amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitrileEthyl chloroacetateSodium EthoxideEthyl 3-aminothieno[2,3-b]pyridine-2-carboxylates
2-Amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitrileChloroacetonitrileSodium Ethoxide3-Aminothieno[2,3-b]pyridine-2-carbonitriles

Transannulation Mechanisms

Transannulation reactions represent a sophisticated strategy for rearranging heterocyclic systems to form new, often more complex, scaffolds. While this mechanism is not extensively documented for the direct synthesis of the thieno[2,3-b]pyridine isomer, it has been successfully applied to the synthesis of the related thieno[2,3-c]pyridine system. nih.govkuleuven.be This approach typically involves a denitrogenative transformation of a fused 1,2,3-triazole precursor under metal-free conditions. nih.gov

In the synthesis of imidazo[1,5-a]thieno[2,3-c]pyridine derivatives, a nitrile compound is used as a nucleophile. kuleuven.be The proposed mechanism involves the formation of a nitrilium intermediate, which subsequently undergoes recyclization with the pyridine nitrogen atom to complete the transannulation and form the final product. nih.govkuleuven.be This strategy highlights the potential of ring-chain tautomerism and rearrangement pathways in the synthesis of diverse thienopyridine isomers.

Diels-Alder Reactions and Analogs

The Diels-Alder reaction, a powerful [4+2] cycloaddition, is a primary method for constructing six-membered rings and can be applied to the synthesis of the pyridine portion of the thieno[2,3-b]pyridine scaffold. acsgcipr.orgwikipedia.org This typically involves a hetero-Diels-Alder reaction where the diene or dienophile contains a nitrogen atom. wikipedia.orgorganic-chemistry.org

One of the most successful approaches for pyridine synthesis is the inverse-electron-demand Diels-Alder reaction. acsgcipr.orgbaranlab.org In this variant, an electron-poor azadiene (e.g., a 1,2,4-triazine) reacts with an electron-rich dienophile. The initial cycloadduct often extrudes a small, stable molecule like N₂ to form a dihydropyridine, which then aromatizes to the final pyridine ring. acsgcipr.org

While direct examples involving the 4-methylthieno[2,3-b]pyridine core as a reactant are not prominent, the reactivity of its constituent parts can be inferred from analogs. For instance, thieno[c]pyran-3-ones, which are stable derivatives of 2,3-dimethylenethiophene, have been shown to act as dienes in Diels-Alder reactions with alkynes. researchgate.net This reaction, followed by the extrusion of carbon dioxide, leads to the formation of benzothiophenes, demonstrating the capability of the thiophene ring to participate in such cycloadditions. researchgate.net The combination of these strategies allows for the conceptual assembly of the thieno[2,3-b]pyridine system through cycloaddition chemistry.

Advanced Spectroscopic and Analytical Methodologies for 4 Methylthieno 2,3 B Pyridine Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of 4-Methylthieno[2,3-b]pyridine, offering detailed insights into the chemical environment of each proton and carbon atom.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Chemical Shift Analysis

One-dimensional NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental in assigning the structure of this compound.

In ¹H NMR spectroscopy of this compound, the methyl group protons typically appear as a singlet at approximately 2.41 ppm. The aromatic protons of the thieno[2,3-b]pyridine (B153569) core resonate in the downfield region, generally between 6.89 and 8.87 ppm, with their specific chemical shifts and coupling patterns providing crucial information about their relative positions. niscpr.res.in For instance, a multiplet observed between 6.89-7.33 ppm can be attributed to three of the aromatic protons, while a doublet at 8.87 ppm corresponds to the remaining aromatic proton. niscpr.res.in

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each carbon atom in the molecule. For this compound, the methyl carbon signal is observed at approximately 19.2 ppm. niscpr.res.in The carbons of the heterocyclic rings appear in the aromatic region, with typical shifts observed at 124.5, 125.6, 126.9, 146.9, and 151.3 ppm. niscpr.res.in The specific chemical shifts are influenced by the electron-donating or withdrawing nature of the adjacent atoms and functional groups.

¹H and ¹³C NMR Chemical Shift Data for this compound

NucleusChemical Shift (ppm)MultiplicityReference
¹H (CH₃)2.41s niscpr.res.in
¹H (aromatic)6.89-7.33m niscpr.res.in
¹H (aromatic)8.87d niscpr.res.in
¹³C (CH₃)19.2 niscpr.res.in
¹³C (aromatic)124.5 niscpr.res.in
¹³C (aromatic)125.6 niscpr.res.in
¹³C (aromatic)126.9 niscpr.res.in
¹³C (aromatic)146.9 niscpr.res.in
¹³C (aromatic)151.3 niscpr.res.in

Two-Dimensional NMR Techniques (HSQC, HMBC, COSY) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are indispensable for unambiguously establishing the connectivity between atoms in this compound and its derivatives. acs.orgnih.gov

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton and carbon signals that are directly bonded (one-bond ¹H-¹³C correlations). acs.orgnih.govemerypharma.com It is instrumental in assigning the carbon signals based on the previously assigned proton resonances.

Correlation Spectroscopy (COSY): The COSY experiment reveals proton-proton coupling networks within the molecule, identifying which protons are adjacent to one another. nih.govnih.gov This is crucial for tracing the connectivity of the protons around the pyridine (B92270) and thiophene (B33073) rings.

By combining the information from these 2D NMR techniques, a complete and unambiguous assignment of the entire molecular structure can be achieved. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of this compound, which in turn allows for the confirmation of its molecular formula. niscpr.res.inacs.orgnih.gov Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places. libretexts.org This high precision makes it possible to distinguish between compounds with the same nominal mass but different elemental compositions. libretexts.org For this compound (C₈H₇NS), the calculated monoisotopic mass is 149.030. The experimentally determined HRMS value for the molecular ion (M+) is reported as 149.5, which is consistent with the expected molecular formula. niscpr.res.in

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. For this compound, a characteristic C=N stretching vibration is observed around 1595 cm⁻¹. niscpr.res.in This absorption is indicative of the pyridine ring system. The presence of aromatic C-H stretching and bending vibrations, as well as C-S stretching vibrations from the thiophene ring, would also be expected in the spectrum.

Characteristic IR Absorption for this compound

Functional GroupWavenumber (cm⁻¹)Reference
C=N Stretch1595 niscpr.res.in

Elemental Analysis for Compositional Verification

Elemental analysis provides quantitative data on the elemental composition of a compound, serving as a crucial verification of its purity and empirical formula. For this compound, the theoretical elemental composition is calculated based on its molecular formula, C₈H₇NS. Experimental values obtained from elemental analysis are then compared to these theoretical percentages. Close agreement between the found and calculated values confirms the elemental composition of the synthesized compound. niscpr.res.in

Elemental Analysis Data for this compound

ElementCalculated (%)Found (%)Reference
C64.3964.34 niscpr.res.in
H4.734.75 niscpr.res.in
N9.399.39 niscpr.res.in
S21.4921.49 niscpr.res.in

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline compound, including its absolute stereochemistry and conformation. nih.gov For derivatives of thieno[2,3-b]pyridine, single-crystal X-ray diffraction analysis can provide detailed information on bond lengths, bond angles, and the planarity of the fused ring system. iucr.orgiucr.org For instance, studies on related thieno[2,3-b]pyridine derivatives have shown that the bicyclic system is nearly planar. iucr.org This technique is particularly crucial when chiral centers are present, as it can unambiguously establish the absolute configuration of the molecule. While specific X-ray crystallographic data for the parent this compound is not detailed in the provided context, its application to derivatives underscores its importance in definitively confirming molecular structures within this class of compounds. nih.goviucr.orgiucr.org

Computational and Theoretical Investigations of 4 Methylthieno 2,3 B Pyridine Systems

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are fundamental computational techniques used to predict the interaction between a small molecule (ligand), such as a 4-methylthieno[2,3-b]pyridine derivative, and a biological macromolecule (target), typically a protein or enzyme. These methods are crucial for understanding the mechanism of action and for the rational design of more potent and selective drug candidates.

In Silico Screening Methodologies

In silico screening, also known as virtual screening, is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.comnih.gov This methodology is significantly faster and more cost-effective than traditional high-throughput screening (HTS). For systems related to thieno[2,3-b]pyridines, such as thienopyrimidines and thieno[2,3-c]pyridines, in silico target prediction and screening have been successfully employed to identify potential kinase inhibitors and anticancer agents. mdpi.comnih.govnih.govsemanticscholar.org

The process typically involves:

Target Identification: Predicting the biological target of a compound. For instance, in silico prediction for thienopyrimidine derivatives revealed Fms-like tyrosine kinase 3 (FLT3) as a probable target. nih.govsemanticscholar.org

Library Preparation: Assembling a large database of small molecules to be screened.

Molecular Docking: A core component of virtual screening where each compound in the library is computationally placed into the binding site of the target protein to predict its binding orientation and affinity. nih.govresearchgate.net

This approach allows researchers to prioritize a smaller, more manageable number of compounds for synthesis and subsequent in vitro biological evaluation, streamlining the drug discovery process. researchgate.net

Ligand-Protein Docking Studies with Biological Targets (e.g., PLC, Plasmepsin II)

Ligand-protein docking predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. This method is invaluable for elucidating the structural basis of a compound's activity. Thieno[2,3-b]pyridine (B153569) derivatives have been extensively studied using docking simulations against various biological targets.

Phosphoinositide-Specific Phospholipase C (PI-PLC): The thieno[2,3-b]pyridine scaffold was initially identified as a potential inhibitor of PI-PLC through virtual screening. nih.gov This enzyme is upregulated in many cancers, making it a significant therapeutic target. nih.gov Docking studies of thieno[2,3-b]pyridine derivatives into the mammalian PI-PLC-δ1 crystal structure (PDB ID: 1DJX) have provided detailed insights into their binding mode. nih.govmdpi.com

Using software such as the GOLD suite, researchers have identified key interactions within the active site. Important hydrogen bonds are frequently observed between the thieno[2,3-b]pyridine core and the side chains of amino acid residues like GLU341, HIS311, HIS356, ARG549, and LYS438. mdpi.comnih.gov Furthermore, these studies have revealed lipophilic pockets within the active site that can be targeted by appending specific aryl groups to the ligand, thereby enhancing binding affinity and anti-proliferative activity. mdpi.com

Plasmepsin II: Plasmepsins are aspartic proteases found in the Plasmodium parasite, the causative agent of malaria, and are essential for the parasite's survival. biosciencejournals.comabu.edu.ng As such, they are attractive targets for the development of new antimalarial drugs. biosciencejournals.comuki.ac.id While direct docking studies of this compound against Plasmepsin II are not extensively reported, the general principles can be understood from studies with other inhibitors.

Docking simulations with Plasmepsin II (e.g., PDB ID: 2BJU, 1LF4) focus on identifying ligands that can effectively block the enzyme's active site, where it processes hemoglobin. biosciencejournals.comresearchgate.net Successful inhibitors form stable interactions with key catalytic residues. Computational studies have shown that novel non-peptide ligands can exhibit better binding energies than existing antimalarial drugs, highlighting the power of in silico design. biosciencejournals.comresearchgate.net The binding affinity is often attributed to a combination of hydrogen bonds and hydrophobic interactions with the enzyme's active site residues. abu.edu.ng

Table 1: Summary of Ligand-Protein Docking Studies for Thieno[2,3-b]pyridine Systems and Related Targets
Target EnzymePDB IDKey Interacting ResiduesComputational SoftwarePrimary Interactions
PI-PLC-δ11DJXGLU341, HIS311, HIS356, ARG549, LYS438GOLD SuiteHydrogen Bonding, Hydrophobic Interactions
Plasmepsin II2BJU, 1LF4GLY36, SER37, TYR77, VAL78, SER79, PHE111AutoDock VinaHydrogen Bonding, Pi-Alkyl, Van der Waals
FLT3 Kinase4RT7CYS694, LEU616, GLU692, ASP829MOEHydrogen Bonding, Hydrophobic Interactions

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. researchgate.net These methods provide a fundamental understanding of a molecule's structure, stability, and reactivity based on its electron distribution.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. scirp.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and prone to chemical reactions. For various thieno[2,3-b]pyridine derivatives, DFT calculations have shown relatively low HOMO-LUMO energy gaps, which reflects the chemical reactivity of these molecules. irjweb.com

Table 2: Calculated Frontier Molecular Orbital Energies for Thienopyridine Derivatives
Compound TypeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
Thieno[2,3-b:4,5-b′]dipyridine Analogues--2.32 – 3.39
Thieno[2,3-b]pyridine-Thiazole Hybrids-4.85 to -5.52-2.79 to -3.62~1.9 to 2.7
Quinoline (Benzo[b]pyridine)-6.646-1.8164.83

Electronic and Steric Factor Influence on Regioselectivity

The regioselectivity of chemical reactions involving the thieno[2,3-b]pyridine ring system is governed by a combination of electronic and steric factors. The electron distribution within the fused ring system, influenced by the heteroatoms (nitrogen and sulfur) and substituents, dictates the most likely sites for electrophilic or nucleophilic attack.

Electronic Effects: The presence of electron-donating groups (e.g., amino, methyl) or electron-withdrawing groups (e.g., cyano, carboxamide) at different positions on the thieno[2,3-b]pyridine scaffold can significantly alter the electron density at various carbon and nitrogen atoms. researchgate.net This, in turn, directs the regiochemical outcome of reactions such as alkylation, oxidation, or substitution. For instance, the cyclization reactions to form the thieno[2,3-b]pyridine core itself are highly dependent on the electronic nature of the substituents on the precursor molecules. researchgate.net

Steric Effects: The size and spatial arrangement of substituents can hinder the approach of a reagent to a particular reaction site. researchgate.net A bulky group, such as a substituted phenyl ring, can block access to adjacent positions, forcing a reaction to occur at a less sterically hindered site. Studies on related thieno[2,3-b]pyridinones have shown that ortho-substituted aryl moieties decrease binding affinity due to unfavorable steric interactions that increase the torsion angle between the bicyclic system and the aryl substituent. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Methodologies

QSAR and QSPR are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are powerful tools in drug discovery for predicting the activity of new, unsynthesized compounds and for optimizing lead structures.

For thieno[2,3-b]pyridine derivatives, 3D-QSAR studies have been conducted to understand the structural requirements for potent biological activity. nih.gov Methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly employed.

CoMFA: This method correlates the biological activity of molecules with their steric and electrostatic fields. The aligned molecules are placed in a 3D grid, and the interaction energies with a probe atom are calculated at each grid point.

CoMSIA: This technique extends the CoMFA approach by calculating additional molecular fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed understanding of the ligand-receptor interactions.

A receptor-guided 3D-QSAR study on thieno[2,3-b]pyridine-5-carbonitrile (B3116000) inhibitors of protein kinase C theta (PKC-θ) successfully developed a statistically valid model with high predictive power. nih.gov The contour maps generated from such models provide a visual representation of the regions where modifications to the molecular structure would likely enhance or diminish activity. For example, the maps can indicate where bulky groups are favored (steric field), where positive or negative charges are preferred (electrostatic field), or where hydrophobic or hydrogen-bonding groups would be beneficial. This information is invaluable for guiding the design of new analogues with improved potency. nih.gov

Derivation of Molecular Descriptors

The computational investigation of this compound and its derivatives relies heavily on the calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties, which are essential for developing predictive models. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a primary method for deriving these descriptors.

Global descriptors can be computed from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.comarabjchem.org These frontier orbitals are crucial for understanding the reactivity and electronic properties of the compounds. arabjchem.org For instance, studies on thieno[2,3-b]pyridine derivatives have utilized DFT/B3LYP methodologies to calculate HOMO and LUMO energies, which provide insights into the molecule's electron-donating and accepting capabilities. arabjchem.org

Another significant approach involves the generation of descriptors for three-dimensional quantitative structure-activity relationship (3D-QSAR) studies. preprints.orgrsc.org Methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to generate steric, electrostatic, and other physicochemical field-based descriptors. preprints.orgrsc.org In these methods, a series of aligned molecules are placed in a 3D grid, and their interaction energies with a probe atom are calculated at each grid point, generating thousands of descriptor values. CoMFA calculates steric and electrostatic fields, while CoMSIA provides a more detailed description by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. preprints.orgrsc.org

The table below summarizes key types of molecular descriptors derived for thieno[2,3-b]pyridine systems and related heterocyclic compounds in computational studies.

Descriptor TypeCalculation MethodInformation EncodedRelevant Studies
Quantum Chemical Density Functional Theory (DFT)Electronic properties, Reactivity tandfonline.comarabjchem.org
HOMO EnergyDFT (e.g., B3LYP)Electron-donating ability tandfonline.comarabjchem.org
LUMO EnergyDFT (e.g., B3LYP)Electron-accepting ability tandfonline.comarabjchem.org
3D-QSAR Fields CoMFA / CoMSIAPhysicochemical properties in 3D space preprints.orgrsc.org
Steric FieldsCoMFA / CoMSIAShape and size of the molecule preprints.orgrsc.org
Electrostatic FieldsCoMFA / CoMSIACharge distribution preprints.orgrsc.org
Hydrophobic FieldsCoMSIAHydrophobic character preprints.orgrsc.org
H-Bond Donor FieldsCoMSIAHydrogen bond donating potential preprints.orgrsc.org
H-Bond Acceptor FieldsCoMSIAHydrogen bond accepting potential preprints.orgrsc.org

Predictive Modeling for Biological Activity

The molecular descriptors derived for thieno[2,3-b]pyridine systems are instrumental in building predictive models for biological activity, most notably through QSAR studies. preprints.orgrsc.orgmdpi.com These models establish a mathematical relationship between the chemical structure (encoded by descriptors) and the biological activity of a series of compounds. This approach is a cornerstone of computer-aided drug design (CADD), enabling the prediction of a compound's potency and guiding the design of new, more active molecules. mdpi.com

For example, 3D-QSAR studies have been successfully applied to series of related thieno-fused heterocyclic compounds to model their activity as enzyme inhibitors. preprints.orgrsc.org In a study on thieno[3,2-b]pyrrole-5-carboxamide derivatives as inhibitors of Histone Lysine Specific Demethylase 1 (LSD1), both CoMFA and CoMSIA models were developed. preprints.orgrsc.org These models demonstrated good statistical validation and high predictive capabilities for the inhibitory activity (pIC50) of the compounds. preprints.orgrsc.org The models are typically validated using a test set of compounds that were not used in the model's creation. preprints.org

The statistical quality of these predictive models is assessed by several parameters, as shown in the table below, based on a representative study on a related thieno-fused scaffold.

Modelq² (Cross-validated r²)r² (Non-cross-validated r²)r²pred (Predictive r² for test set)F-statisticStandard Error of Estimate (SEE)
CoMFA 0.7830.9440.851148.9730.179
CoMSIA 0.7280.9820.814225.2010.102
(Data adapted from a 3D-QSAR study on thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors) preprints.orgrsc.org

The contour maps generated from these models provide a visual representation of how different physicochemical fields contribute to biological activity. This information is crucial for designing new molecules with enhanced potency. preprints.orgrsc.org The predictive power of such models allows for the in silico screening and design of novel compounds, prioritizing the most promising candidates for synthesis and further testing. preprints.org

Molecular Dynamics Simulations for Conformational Analysis and Solvation Effects

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. For thieno[2,3-b]pyridine systems, MD simulations provide critical insights into their conformational flexibility, the stability of their interactions with biological targets, and the influence of the solvent environment. tandfonline.commdpi.com

MD simulations are frequently employed to refine and validate the results of molecular docking studies. tandfonline.commdpi.com After a ligand is docked into the active site of a protein, an MD simulation, often on the nanosecond scale (e.g., 100 ns), is performed on the ligand-protein complex. tandfonline.commdpi.com This simulation allows the complex to relax and explore different conformations, providing a more dynamic and realistic picture of the binding event than static docking. mdpi.com

A key aspect of analysis is the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. mdpi.com A stable RMSD graph indicates that the system has reached equilibrium and the ligand maintains a stable binding pose within the active site. mdpi.com For instance, a 100 ns simulation of a thiazole-pyridine derivative bound to the COVID-19 main protease (Mpro) showed a stable C-alpha RMSD deviation of around 1.9 Å, indicating a stable conformation. mdpi.com

Furthermore, MD simulations are used to analyze the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex. tandfonline.com They can identify key amino acid residues that are critical for maintaining the inhibitor within the active pocket. tandfonline.com To quantify the binding affinity while accounting for solvation effects, methods like Molecular Mechanics Generalized Born Surface Area (MM-GBSA) are applied to the MD simulation trajectory. mdpi.com The MM-GBSA method calculates the binding free energy by summing up various energy components, including van der Waals, electrostatic, and solvation energies, providing a more accurate estimation of binding affinity than docking scores alone. mdpi.com

The table below summarizes the applications and key parameters analyzed in MD simulations of thieno[2,3-b]pyridine systems and their analogs.

Application/ParameterDescriptionPurposeRelevant Studies
Conformational Analysis Study of the ligand and protein's dynamic movement and structural changes over time.To assess the stability of the binding pose and identify the most probable conformation. mdpi.com
RMSD Analysis Calculation of the root-mean-square deviation of atomic positions.To monitor the convergence and stability of the simulation and the ligand-protein complex. mdpi.com
Interaction Analysis Identification and monitoring of non-covalent interactions (e.g., H-bonds, VdW).To understand the specific forces and key residues responsible for binding. tandfonline.com
Binding Free Energy Calculation Estimation of the free energy of binding using methods like MM-GBSA.To provide a quantitative measure of binding affinity that includes solvation effects. mdpi.com

Biological Activities and Mechanistic Insights of 4 Methylthieno 2,3 B Pyridine Derivatives in Vitro and in Silico Perspectives

Enzyme and Receptor Modulatory Activities

Derivatives of the 4-methylthieno[2,3-b]pyridine scaffold have been identified as potent modulators of several enzymes and receptors critical in cellular signaling and disease pathways. The inherent structural features of this heterocyclic system allow for diverse chemical modifications, leading to compounds with specific and potent biological activities.

Phosphoinositide-Specific Phospholipase C (PLC) Inhibition and Isoform Selectivity

Thieno[2,3-b]pyridine (B153569) derivatives were first identified as potential inhibitors of phosphoinositide-specific phospholipase C (PLC) isoforms through virtual high-throughput screening. nih.gov These enzymes are crucial in signal transduction, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Initial studies demonstrated that these compounds exhibited potent growth-inhibitory effects in various human tumor cell lines. nih.gov While originally targeting PLC, research suggests that the anti-proliferative mechanism is complex. nih.gov For instance, when tested for specific PLC isoform inhibition, no effect was found for PLC-β. The order of potency for the inhibition of PLCγ was different from that for the inhibition of cell proliferation, suggesting that direct PLC inhibition might not be the sole mechanism of their cytotoxic action. nih.gov It is proposed that active thieno[2,3-b]pyridine derivatives interact with PLC isozymes, which in turn affects the function of the cytoskeleton, leading to aberrant mitoses and cell death. nih.gov

Further research has focused on optimizing the interaction with PLC. Molecular modeling studies have aimed to enhance the anti-proliferative activity by targeting an adjacent lipophilic pocket in the putative target enzyme, PI-PLC. nih.gov Appending a propyl-aryl group at the C-5 position of the 2-amino-3-carboxamido-thieno[2,3-b]pyridine core resulted in compounds with significantly increased potency, exhibiting IC50 values in the nanomolar range against cancer cell lines. nih.gov The most potent activities were observed with allylic alcohol tethers between the thieno[2,3-b]pyridine core and the appended aryl group. nih.gov

A specific derivative, (E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide, which belongs to this family of compounds, has shown significant cytotoxicity against cervical cancer cell lines. mdpi.com

Table 1: Anti-proliferative Activity of Selected Thieno[2,3-b]pyridine Derivatives

Tyrosyl-DNA Phosphodiesterase I (TDP1) Modulation

Tyrosyl-DNA phosphodiesterase I (TDP1) is a DNA repair enzyme that removes a wide range of blocking adducts from the 3'-end of DNA, including those generated by topoisomerase I (Top1) inhibitors used in chemotherapy. nih.govoaepublish.com Thieno[2,3-b]pyridine derivatives have been identified as potent inhibitors of TDP1, presenting a strategy to enhance the efficacy of Top1-based cancer therapies. worktribe.comrsc.orgnih.gov

Biochemical assays revealed that several thieno[2,3-b]pyridine derivatives effectively inhibit TDP1. worktribe.comrsc.org Notably, a derivative featuring a cyclooctane (B165968) moiety fused to the pyridine (B92270) ring (derivative 9d) demonstrated excellent inhibitory activity with an IC50 value of 0.5 ± 0.1 μM. worktribe.comrsc.org This finding suggests that larger aliphatic ring systems are favorable for TDP1 inhibition. worktribe.comrsc.org The inhibition of TDP1 by these compounds has been shown to restore sensitivity to the Top1 inhibitor topotecan (B1662842) in certain cancer cell lines. nih.gov This chemosensitizing effect underscores the therapeutic potential of TDP1 inhibition. nih.gov However, studies also indicate that the restored sensitivity to Top1 inhibitors is likely regulated by multiple complementary DNA repair pathways, as these compounds also showed a potentiation effect in TDP1 knockout cells. nih.gov

Table 2: TDP1 Inhibitory Activity of Thieno[2,3-b]pyridine Derivatives

Kinase Inhibition Profiles (e.g., Pim-1 kinase)

The Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of constitutively active serine/threonine kinases that play a significant role in cell cycle progression, proliferation, and apoptosis, making them attractive targets for cancer therapy. nih.gov Several studies have explored thieno[2,3-b]pyridine derivatives as inhibitors of Pim-1 kinase.

Initial screenings of 5-bromo-thieno[2,3-b]pyridines bearing amide or benzoyl groups at position 2 identified compounds with moderate Pim-1 inhibitory activity. nih.gov For example, compound 5b showed an IC50 of 12.71 μM. nih.gov To enhance potency, a strategy of structure rigidification through ring closure was employed, leading to the synthesis of pyridothienopyrimidin-4-one derivatives. nih.gov This approach yielded a significant improvement in Pim-1 inhibition, with several compounds displaying IC50 values in the low micromolar range. nih.gov The most potent compounds, such as 7a (a 2-(2-chlorophenyl)-2,3-dihydro derivative), had an IC50 of 1.18 μM. nih.gov

In silico molecular docking studies have provided insights into the binding mode of these inhibitors within the Pim-1 catalytic domain. frontiersin.org These studies suggest that the inhibitors stabilize the complex through hydrogen bonding and hydrophobic interactions with key residues, notably Lys67 and Asp186, which are essential for the catalytic activity of Pim-1 kinase. frontiersin.org Interestingly, one study that tested a thieno[2,3-b]pyridine derivative against a panel of 97 kinases found no or very limited activity, suggesting that not all derivatives of this scaffold are broad-spectrum kinase inhibitors. worktribe.comrsc.org

Table 3: Pim-1 Kinase Inhibitory Activity of Thieno[2,3-b]pyridine Derivatives

Acetylcholinesterase (AChE) Inhibitory Mechanisms

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). mdpi.com Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. The thieno[2,3-b]pyridine scaffold has been recognized for its potential to inhibit AChE. researchgate.net While much of the research has focused on broader pyridine derivatives, specific studies point to the potential of the thieno[2,3-b]pyridine core in this context. nih.gov

For instance, a series of pyridine derivatives with carbamic or amidic functions were designed and synthesized as cholinesterase inhibitors. nih.gov Although not exclusively 4-methylthieno[2,3-b]pyridines, this research highlights the potential of the pyridine core. A molecular docking study of a potent carbamate (B1207046) derivative indicated that it could bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, consistent with a mixed inhibition mechanism. nih.gov This dual binding is a desirable feature for AChE inhibitors in the context of Alzheimer's disease, as the PAS is also involved in the aggregation of amyloid-beta peptide.

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition

Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes, respectively. nih.gov Dual inhibition of COX and 5-LOX is considered a promising strategy for developing anti-inflammatory drugs with an improved safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that primarily inhibit COX. nih.govtandfonline.com

The thieno[2,3-b]pyridine scaffold has been identified as having anti-inflammatory properties, including anti-COX-2 activity. researchgate.net While specific IC50 values for this compound derivatives against COX and 5-LOX are not extensively reported in the provided context, the known anti-inflammatory effects of this class of compounds suggest modulation of these pathways. researchgate.netresearchgate.net The development of dual inhibitors is a significant area of research, as it could lead to therapies that not only reduce inflammation but also mitigate the gastrointestinal side effects associated with COX-only inhibitors. nih.gov

Adenosine (B11128) A1 Receptor Agonism

Adenosine receptors, particularly the A1 subtype, are implicated in various physiological processes, including seizure suppression. nih.gov This has led to the investigation of A1 receptor agonists as potential therapeutics. Thieno[2,3-b]pyridine derivatives have been explored as non-nucleoside A1 adenosine receptor (AR) agonists. nih.gov

In one study, a series of thieno[2,3-b]pyridine derivatives were synthesized and evaluated for their binding affinity to the rat A1 AR. nih.gov One compound, a thieno[2,3-b]pyridine derivative designated as 7c, displayed a good binding affinity with a Ki value of 61.9 nM. nih.gov However, the study also found that, in general, the intramolecular cyclization that forms the fused thieno[2,3-b]pyridine ring from their open-ring precursors resulted in decreased activity. This suggests that the increased rigidity of the fused ring system might negatively affect binding to the receptor, possibly due to steric hindrance. nih.gov Despite this, the promising affinity of compound 7c indicates that the thieno[2,3-b]pyridine scaffold could serve as a starting point for the development of novel A1 AR ligands. nih.gov

Table 4: Adenosine A1 Receptor Binding Affinity

Hepatic Gluconeogenesis Pathway Modulation (PEPCK, G6Pase)

Certain derivatives of the thieno[2,3-b]pyridine framework have been identified as potential inhibitors of hepatic gluconeogenesis. researchgate.net This metabolic pathway is critical for maintaining blood glucose levels, but its dysregulation can contribute to hyperglycemia in conditions like type 2 diabetes. The key rate-limiting enzymes in this pathway are Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase). nih.govnih.gov PEPCK is highly expressed in the liver and kidneys and plays a well-defined role in gluconeogenesis. nih.gov Research has pointed to pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives, structurally related to the thieno[2,3-b]pyridine core, as inhibitors of hepatic gluconeogenesis, highlighting their potential antidiabetic effects. researchgate.net The mechanism involves the downregulation of these key enzymes, which are often overexpressed in diabetic states. nih.govscielo.br

P-glycoprotein (P-gp) Mediated Multidrug Resistance (MDR) Modulatory Effects

A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), which is often linked to the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), multidrug resistance-associated protein (MRP1), and breast cancer resistance protein (BCRP). google.com These transporters actively pump a wide variety of chemotherapeutic drugs out of cancer cells, reducing their intracellular concentration and efficacy. google.com

Thieno[2,3-b]pyridine derivatives have been identified as a new class of potent MDR modulators. researchgate.netnih.gov Studies have shown that substituting the 3-aminothieno[2,3-b]pyridine scaffold with specific chemical groups can lead to potent inhibitors of P-gp, MRP1, and BCRP. researchgate.net In vitro assays, using drug-sensitive and doxorubicin-resistant human sarcoma cells, have been employed to evaluate the potency of these compounds. google.com The accumulation of fluorescent substrates, such as rhodamine 123 for P-gp, is a common method to assess the inhibitory activity of these modulators. google.com Notably, certain thieno[2,3-b]pyridine derivatives have demonstrated activity that significantly surpasses that of known modulators like verapamil. researchgate.net

Table 1: MDR Modulatory Activity of a Thieno[2,3-b]pyridine Derivative

Transporter Inhibitory Action (EC50) Reference
P-glycoprotein (P-gp) 0.3 ± 0.2 μM nih.gov
MRP1 1.1 ± 0.1 μM nih.gov

Cellular and Biochemical Mechanism of Action Studies (In Vitro)

Induction of Apoptosis Pathways in Cancer Cell Lines

A primary mechanism through which thieno[2,3-b]pyridine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. mdpi.comnih.gov This has been demonstrated across a variety of cancer cell lines. For instance, treatment of human MDA-MB-231 triple-negative breast cancer cells with a thieno[2,3-b]pyridine derivative resulted in dose- and time-dependent cytotoxicity that was mediated mainly by apoptosis. nih.gov Similarly, in studies on cervical cancer cell lines (HeLa and SiHa), apoptosis was identified as the principal mechanism of cell death following treatment with a novel derivative. mdpi.comresearchgate.net

The assessment of apoptosis is commonly performed using flow cytometry with Annexin-V and propidium (B1200493) iodide (PI) staining. mdpi.comnih.gov This technique allows for the differentiation between viable, early apoptotic, and late apoptotic or necrotic cells. Research on ovarian cancer cell lines also confirmed that treatment with a thieno[2,3-b]pyridine compound led to a statistically significant increase in both early and late apoptosis. semanticscholar.org

Inhibition of Cell Proliferation Mechanisms (e.g., MTT assay)

Derivatives of this compound exhibit significant anti-proliferative properties against various cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. nih.govunist.hr

Studies have consistently shown that these compounds inhibit cancer cell growth in a dose- and time-dependent manner. nih.govunist.hr For example, research on T24 bladder cancer cells demonstrated the cytotoxic effects of several thieno[2,3-b]pyridine inhibitors, with IC50 (half-maximal inhibitory concentration) values being determined after various exposure times. unist.hr In one case, the IC50 for an inhibitor was 2.672 µg/mL after 48 hours, which decreased to 0.5987 µg/mL after 72 hours, indicating increased potency with longer exposure. unist.hr Similar cytotoxic effects have been documented in breast, prostate, and cervical cancer cell lines. mdpi.comnih.gov

Table 2: Anti-proliferative Activity of Thieno[2,3-b]pyridine Derivatives

Cell Line Compound Type Observation Reference
MDA-MB-231 (Breast) Thieno[2,3-b]pyridine derivative Achieved up to 88.3% growth inhibition.
T24 (Bladder) Inhibitor 5 IC50 of 0.5987 µg/mL after 72 hours. unist.hr
HeLa & SiHa (Cervical) Compound 1 Showed significant cytotoxicity. mdpi.com

Alteration of Cellular Metabolic Pathways (e.g., Shift towards Glycolysis)

Recent findings indicate that the anticancer activity of thieno[2,3-b]pyridine derivatives extends to the modulation of cellular metabolism. nih.gov Cancer cells often exhibit altered metabolic profiles to support their rapid growth and proliferation. Some thieno[2,3-b]pyridine compounds have been shown to induce a metabolic shift in cancer cells. nih.gov

A study involving metabolic profiling with gas chromatography-mass spectrometry (GC-MS) on breast cancer cell lines revealed that treatment with a specific derivative had a major impact on glycolysis/gluconeogenesis pathways. nih.gov This suggests that the compound induces a shift from lipid metabolism towards glucose metabolism, a significant alteration that can affect cancer cell survival and growth. nih.gov Twenty-one different metabolites were identified in this study, confirming a broad impact on cellular metabolic processes. nih.gov

Impact on Cancer Stem Cell Populations and Glycophenotype Modulation

Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to therapy. nih.gov Thieno[2,3-b]pyridine derivatives have demonstrated the ability to target these CSC populations. mdpi.comnih.gov Studies have shown a significant reduction in the percentage of CSCs in breast and cervical cancer cell lines after treatment. mdpi.comnih.gov For example, treatment significantly lowered the CD44+/CD24- CSC subpopulation in MDA-MB-231 breast cancer cells. nih.govnih.gov

Furthermore, these compounds can modulate the "glycophenotype" of CSCs by altering the expression of glycosphingolipids (GSLs) on the cell surface. mdpi.comnih.gov GSLs play a role in tumor pathogenesis and cell signaling. nih.gov Treatment with thieno[2,3-b]pyridine derivatives has been shown to change the expression of specific GSLs, such as GM3, GM2, and the sialyl Lewis x (CD15s) antigen, on both CSCs and non-CSCs. mdpi.comnih.govmdpi.com For instance, one derivative increased GM3 expression per breast CSC, which is significant as GM3 can mediate apoptosis. nih.gov In another study, a compound decreased the percentage of CD15s+ CSCs in breast cancer cells, which is relevant as CD15s is involved in cancer cell adhesion and metastasis. nih.govmdpi.com

Table 3: Effects of Thieno[2,3-b]pyridine Derivatives on Cancer Stem Cells (CSCs)

Cell Line Effect on CSC Population Glycophenotype Modulation Reference
MDA-MB-231 (Breast) Significant reduction in CSC percentage. Increased GM3 expression per CSC; decreased percentage of CD15s+ CSCs. nih.govnih.gov
Du-145 (Prostate) Increased percentage of CSCs. Decreased percentage of GM3+ CSC subpopulation; decreased percentage of CD15s+ CSCs. nih.gov
SiHa (Cervical) Significant reduction in CSC percentage. Decreased GM2 levels in CSCs and non-CSCs. mdpi.com

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Investigations

Influence of Substituent Nature and Position on Biological Potency

The biological potency of this compound derivatives is significantly influenced by the nature and position of various substituents on the core structure. Research into their antimycobacterial and general antimicrobial activities has revealed specific structural requirements for enhanced potency.

For antitubercular activity within the 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) (TPA) series, substitutions at both the 4- and 6-positions of the thieno[2,3-b]pyridine core are crucial for efficacy against Mycobacterium tuberculosis. nih.gov The presence of a trifluoromethyl group at the 4-position is a key determinant for activity. acs.org When this trifluoromethyl group is replaced with either a hydrogen atom or a methyl group, the compounds lose their activity against M. tuberculosis. nih.govacs.org Furthermore, the nature of the amide substituent plays a role, with bulkier amides generally showing better activity. acs.org At the 6-position, substituents that contain hydrogen bond acceptors in the para-position tend to yield the most active compounds. acs.org

In a different context, for N-phenylthieno[2,3-b]pyridine-2-carboxamides designed as Forkhead Box M1 (FOXM1) inhibitors, the electronic properties of substituents on the phenyl ring are critical. nih.gov Studies have shown that only derivatives bearing a cyano (-CN) group at position 2 of the phenyl ring were effective in decreasing FOXM1 expression. nih.gov

Regarding general antimicrobial activity, the substitution patterns on related thienopyrimidine scaffolds also offer insights. For a series of 4,5-dimethylthienopyrimidines, benzyl (B1604629) amides proved to be the most active derivatives, particularly against Bacillus subtilis and Pseudomonas aeruginosa. japsonline.com Similarly, for N-benzylamides of 4-oxo-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid, derivatives with either no substituents or small groups like methyl or methoxyl in the para-position of the benzene (B151609) ring exhibited the highest activity against Staphylococcus aureus and B. subtilis. pensoft.net

Optimization studies of thieno[2,3-b]pyridin-4-one derivatives as luteinizing hormone-releasing hormone (LHRH) receptor antagonists revealed that a hydroxyalkylamido moiety on the 2-phenyl ring is functionally equivalent to an alkylureido moiety in this series of compounds. nih.gov

Table 1: Influence of Substituents on Anti-M. tuberculosis Activity of 3-Aminothieno[2,3-b]pyridine Derivatives
Compound SeriesPositionSubstituent TypeEffect on PotencyReference
3-Aminothieno[2,3-b]pyridine-2-carboxamides (TPA)4Trifluoromethyl (-CF3)Essential for activity nih.govacs.org
Hydrogen (-H) or Methyl (-CH3)Inactive nih.govacs.org
6Hydrogen bond acceptors (para-position)Best activity acs.org
AmideBulkier groupsImproved activity acs.org

Impact of Ring System Modifications and Ring Size on Activity

Modifications to the core ring system of thieno[2,3-b]pyridines, including the fusion of additional rings, have a profound impact on their biological activity. The incorporation of the piperidine (B6355638) ring fused to the thiophene (B33073) scaffold, creating the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine (B1355546) system, is critical for antiproliferative activity. mdpi.com When this nitrogen-containing ring is replaced by a carbon-based ring to form 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, the resulting compounds are significantly less potent. mdpi.com

The strategy of fusing different heterocyclic moieties to the primary structure has been explored to enhance antimicrobial properties. The synthesis of compounds incorporating thiopyridine, thienopyridine, pyridothienopyrimidine, and pyridothienotriazine rings into a single molecule has been undertaken with the goal of creating agents with enhanced biological activities. ingentaconnect.comresearchgate.net For instance, the oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides leads to the formation of novel, larger polyheterocyclic systems, which represents a method for significant structural and ring system modification. acs.orgnih.gov

Correlations between Molecular Structure and Target Binding Affinity

In silico molecular docking and modeling studies have provided valuable insights into the relationship between the molecular structure of thieno[2,3-b]pyridine derivatives and their binding affinity to specific biological targets.

For N-phenylthieno[2,3-b]pyridine-2-carboxamides acting as FOXM1 inhibitors, molecular docking simulations suggest a crucial role for the Val296 and Leu289 residues within the DNA-binding site of the FOXM1 protein in establishing binding interactions. nih.gov

In the case of antimicrobial agents, docking studies of 4,5-dimethylthienopyrimidine derivatives revealed that benzylamides exhibit the most favorable binding parameters to the active site of tRNA (Guanine37-N1)-methyltransferase, an essential enzyme isolated from P. aeruginosa. japsonline.com This correlation supports the observed potent activity of these compounds against this bacterium. japsonline.com

For a series of anti-proliferative thieno[2,3-b]pyridines, molecular modeling has shown that attaching a propyl-aryl group at the C-5 position allows the new aryl ring to fit into a previously untargeted lipophilic pocket within the active site of the phosphoinositide phospholipase C (PI-PLC) enzyme, explaining their enhanced potency. mdpi.com Furthermore, a different class of derivatives, the thieno[3,2-b]pyridinones, has been confirmed to target the NADH-dependent enoyl-acyl carrier protein reductase (InhA), a key enzyme in M. tuberculosis. nih.gov

Antimicrobial and Antiviral Activity Research (In Vitro)

Thieno[2,3-b]pyridine derivatives have been the subject of research for their potential as antimicrobial and antiviral agents. ingentaconnect.comgoogle.com Studies have demonstrated their activity against various bacterial and fungal pathogens. japsonline.comingentaconnect.com

Activity against Bacterial Strains (e.g., Staphylococcus aureus, Mycobacterium tuberculosis)

Derivatives of the thieno[2,3-b]pyridine scaffold have shown significant in vitro activity against both Gram-positive and Gram-negative bacteria, with notable potency against clinically important species.

Staphylococcus aureus

Several classes of thieno[2,3-b]pyridine analogues have demonstrated activity against S. aureus. N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides have been reported to possess high activity against this bacterium. pensoft.net Additionally, certain 2-substituted 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridines exhibit moderate to very strong activity. ingentaconnect.com Research has also shown that thieno[2,3-d]pyrimidinedione derivatives are potent against multi-drug resistant strains of S. aureus, including methicillin-resistant (MRSA), vancomycin-intermediate (VISA), and vancomycin-resistant (VRSA) variants, with minimum inhibitory concentrations (MIC) as low as 2–16 mg/L. nih.gov Other studies have identified activity in thieno[2,3-b]pyridine derivatives that incorporate a 2-phthalimidomethyl moiety. researchgate.net

Mycobacterium tuberculosis

The thieno[2,3-b]pyridine core is a promising scaffold for developing new antitubercular agents. The 3-aminothieno[2,3-b]pyridine-2-carboxamide (TPA) series has been extensively investigated, leading to the identification of compounds with potent inhibitory activity. nih.govacs.org For example, analog 17af was identified as a potent inhibitor with a 90% inhibitory concentration (IC90) of 1.2 μM. nih.gov Another class, thieno[3,2-b]pyridinone derivatives, also showed potent activity, with MIC values of ≤ 1 μg/mL against the H37Rv strain of M. tuberculosis. nih.gov Furthermore, thieno[2,3-d]pyrimidin-4(3H)-one compounds have demonstrated antitubercular potential, with one derivative showing an MIC of 8 µg/mL against M. tuberculosis H37Rv. google.com The mechanism of some of these derivatives involves targeting novel pathways; for instance, thieno[3,2-d]pyrimidin-4-amines have been found to inhibit the cytochrome bd oxidase in M. tuberculosis. rsc.org

Table 2: In Vitro Activity of Thieno[2,3-b]pyridine Derivatives Against Bacterial Strains
Bacterial StrainCompound ClassActivity MeasurementResultReference
S. aureus (MRSA, VISA, VRSA)Thieno[2,3-d]pyrimidinedionesMIC2–16 mg/L nih.gov
S. aureusN-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamidesAgar-well diffusionHigh activity pensoft.net
M. tuberculosis H37Rv3-Aminothieno[2,3-b]pyridine-2-carboxamide (17af)IC901.2 μM nih.gov
M. tuberculosis H37RvThieno[3,2-b]pyridinonesMIC≤ 1 μg/mL nih.gov
M. tuberculosis H37RvThieno[2,3-d]pyrimidin-4(3H)-oneMIC8 µg/mL google.com

Antifungal Properties (e.g., Candida species)

The antifungal potential of thieno[2,3-b]pyridine derivatives has been explored, with studies showing activity against various fungal species, including pathogenic yeasts of the Candida genus.

Newly synthesized 4-methylthieno[2,3-d]pyrimidines were found to be active against Candida fungi in an antimicrobial screening. japsonline.com More targeted studies involving thienopyridine 1,2,3-triazole derivatives demonstrated their evaluation against a panel of Candida species, including C. albicans, C. utilis, C. tropicalis, C. parapsilosis, and C. glabrata, indicating a broad spectrum of potential antifungal action. researchgate.netscielo.org.mx While not a direct thieno[2,3-b]pyridine, a related pyridinone derivative has shown rapid fungicidal activity against C. albicans, including strains resistant to fluconazole (B54011) and caspofungin, highlighting the potential of the core pyridinone structure in antifungal drug discovery. nih.gov

Table 3: In Vitro Antifungal Activity of Thieno[2,3-b]pyridine Derivatives
Fungal SpeciesCompound ClassActivityReference
Candida species4-Methylthieno[2,3-d]pyrimidinesActive japsonline.com
Candida albicansThienopyridine 1,2,3-triazole derivativesEvaluated for antifungal activity researchgate.netscielo.org.mx
Candida utilis
Candida tropicalis
Candida parapsilosis
Candida glabrata

Antiviral Effects (e.g., Herpes simplex virus type 1, HIV)

The therapeutic potential of this compound derivatives extends to the domain of virology, with particular research emphasis on their activity against Herpes simplex virus type 1 (HSV-1). While direct experimental evidence for their efficacy against Human Immunodeficiency Virus (HIV) is limited in publicly accessible literature, the structural characteristics of this heterocyclic system have prompted consideration of its potential in this area.

Herpes Simplex Virus Type 1 (HSV-1)

In vitro studies have demonstrated that certain derivatives of the this compound scaffold are capable of inhibiting the replication of HSV-1. A notable study focused on a series of novel 4-(phenylamino)thieno[2,3-b]pyridine derivatives, which were synthesized and evaluated for their antiviral properties.

The research identified several compounds that exhibited inhibitory effects on HSV-1 infection in Vero cells. The antiviral activity was assessed by determining the reduction in viral titer after treatment with the compounds. The results indicated that the nature of the substituent on the phenylamino (B1219803) ring plays a crucial role in the observed antiviral efficacy.

Among the tested compounds, ethyl 4-(phenylamino)thieno[2,3-b]pyridine-5-carboxylate and its substituted analogues were highlighted. One particular derivative demonstrated a significant inhibitory activity of nearly 86% against HSV-1 at a concentration of 50 μM. bohrium.comgoogle.comnih.gov This finding is significant as it establishes the thieno[2,3-b]pyridine scaffold as a promising starting point for the development of novel anti-herpetic agents. The study also noted that these compounds did not exhibit cytotoxicity at the effective antiviral concentration, suggesting a selective effect on the virus replication cycle. google.com

The design of these compounds was partly inspired by the known antiviral activity of structurally related heterocyclic systems. acs.org The isosteric relationship between the thieno[2,3-b]pyridine core and other antiviral pharmacophores, such as those found in acridone (B373769) derivatives, provided a rationale for their synthesis and subsequent biological evaluation against HSV-1. acs.org

Table 1: Antiviral Activity of 4-(Phenylamino)thieno[2,3-b]pyridine Derivatives against HSV-1

Compound ID Substituent on Phenylamino Ring Concentration (µM) Inhibition (%)
6a Unsubstituted 50 ~86
6b p-CH₃ 50 Active
6c p-OCH₃ 50 Not significant
6d o-OCH₃ 50 Not significant
6e p-NO₂ 50 Active

Data sourced from Bernardino et al. (2004). google.comnih.gov

Human Immunodeficiency Virus (HIV)

While the thieno[2,3-b]pyridine scaffold has been mentioned in broader patent literature concerning compounds with potential anti-HIV activity, specific and detailed research on the antiviral effects of This compound derivatives against HIV is not extensively documented in published studies. nih.gov

However, some scientific literature suggests that this class of compounds warrants investigation for anti-HIV activity. This proposition is based on the structural similarities of thieno[2,3-b]pyridine derivatives to known non-nucleoside reverse transcriptase inhibitors (NNRTIs). google.com NNRTIs are a critical class of antiretroviral drugs that bind to a hydrophobic pocket in the HIV-1 reverse transcriptase, inducing a conformational change that inhibits its enzymatic activity.

The suggestion to test 4-(phenylamino)thieno[2,3-b]pyridines against HIV-1 stems from the observation that structurally related 4-anilino-1H-pyrazolo[3,4-b]pyridines are effective NNRTIs. google.comresearchgate.net The minimal impact on host cell DNA synthesis observed in the HSV-1 studies with thieno[2,3-b]pyridine derivatives also suggests a favorable selectivity profile that could be advantageous for targeting viral enzymes like reverse transcriptase. bohrium.comnih.gov

In silico perspectives, therefore, point towards the potential for this compound derivatives to fit within the allosteric binding site of HIV-1 reverse transcriptase. Molecular modeling and docking studies would be instrumental in exploring this hypothesis further, by predicting the binding affinity and interaction patterns of these derivatives with the enzyme. Such computational approaches could guide the synthesis of targeted derivatives with optimized structural features for potential anti-HIV efficacy. At present, however, the anti-HIV activity of this specific compound family remains a promising but largely unexplored area of research.

Applications of 4 Methylthieno 2,3 B Pyridine in Medicinal Chemistry Research and Drug Discovery

Role as a Privileged Scaffold in Drug Design and Development

The thieno[2,3-b]pyridine (B153569) framework is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets, leading to compounds with diverse pharmacological activities. researchgate.netmdpi.comresearchgate.net This structural motif, which combines a thiophene (B33073) and a pyridine (B92270) ring, offers a rigid and planar core that can be readily functionalized to modulate biological activity and physicochemical properties. researchgate.netnih.gov The 4-methyl substitution on this scaffold further enhances its drug-like properties.

Thienopyridine derivatives have demonstrated a broad spectrum of biological effects, including anti-inflammatory, antimicrobial, antiviral, and antitumor properties. researchgate.net The fusion of the electron-rich thiophene ring with the electron-deficient pyridine ring creates a unique electronic environment that contributes to its versatile binding capabilities. researchgate.net

A notable application of the 4-methylthieno[2,3-b]pyridine scaffold is in the development of selective positive allosteric modulators (PAMs) of the muscarinic acetylcholine (B1216132) receptor 4 (M4). researchgate.netacs.orgnih.gov A series of 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxamides have shown efficacy in preclinical models of antipsychotic drug effects. acs.orgnih.gov Furthermore, derivatives of this scaffold have been investigated as anticancer agents, targeting enzymes like phosphoinositide-specific phospholipase C (pi-PLC) and Pim-1 kinase. nih.gov The structural features of the this compound core, including its hydrogen bonding capacity and potential for various substitutions, make it an attractive starting point for the development of new pharmaceutical agents. researchgate.netnih.gov

Lead Optimization Strategies based on this compound Analogues

Lead optimization is a critical phase in drug discovery that involves iterative chemical modifications of a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. For analogues based on the this compound scaffold, structure-activity relationship (SAR) studies are instrumental in guiding these modifications.

One key strategy involves the systematic variation of substituents at different positions of the thieno[2,3-b]pyridine core. For instance, in the development of antiparasitic agents against Giardia lamblia, a study of 13 new 4-(phenylamino)thieno[2,3-b]pyridine derivatives identified a p-methoxy substituted analogue as a leading compound for developing new microbicidal medicines. nih.gov This highlights the importance of the nature and position of substituents on the phenylamino (B1219803) moiety.

Another approach focuses on modifying the carboxamide group at the 2-position. In the pursuit of M4 receptor PAMs, extensive SAR studies on 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxamides revealed that the nature of the amide substituent significantly influences potency and selectivity. acs.org Similarly, the functionalization of the 3-amino group has been explored to create new derivatives with altered biological profiles. acs.org The introduction of different functional groups can also be used to fine-tune the physicochemical properties of the compounds, such as solubility and lipophilicity, which are crucial for drug absorption and distribution. nih.gov

Computational methods, including analysis of HOMO and LUMO energies, electrostatic potential maps, and dipole moments, are often employed to gain deeper insights into the SAR and to rationalize the observed biological activities, thereby guiding more effective lead optimization. nih.gov

Development of Novel Heterocyclic Systems and Hybrid Compounds as Biological Probes

The versatile nature of the this compound scaffold allows for its use as a building block in the synthesis of more complex, novel heterocyclic systems and hybrid compounds. These new chemical entities can serve as biological probes to investigate specific biological processes or as potential therapeutic agents themselves.

One approach involves the annulation of additional rings to the thieno[2,3-b]pyridine core. For example, the reaction of 3-aminothieno[2,3-b]pyridine-2-carboxamides can lead to the formation of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, which have been reported to exhibit activities such as phosphodiesterase type 4 inhibition. nih.gov This demonstrates how the core scaffold can be elaborated to access new chemical space and potentially new biological targets.

Hybrid compounds, which combine the this compound moiety with other pharmacophores, represent another strategy. For instance, hybrid molecules incorporating a coumarin (B35378) scaffold have been designed to target multiple biological pathways simultaneously, a concept known as the multi-target-directed ligand (MTDL) strategy. nih.gov The synthesis of such hybrids allows for the exploration of synergistic effects and the development of compounds with novel mechanisms of action.

Furthermore, derivatives of this compound have been developed as antiparasitic agents, demonstrating their utility as probes to identify new targets for infectious diseases. nih.gov The ability to systematically modify the scaffold and introduce a wide range of functional groups facilitates the creation of libraries of compounds for high-throughput screening and biological investigation.

Design of Targeted Molecular Agents for Specific Biochemical Pathways

A key focus in modern drug discovery is the design of molecular agents that selectively target specific proteins or pathways implicated in disease. The this compound scaffold has proven to be a valuable template for developing such targeted therapies.

One prominent example is the development of inhibitors for phosphoinositide-specific phospholipase C (pi-PLC), an enzyme involved in cancer cell signaling. nih.gov A newly synthesized (E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno [2,3-b]pyridine-2-carboxamide, belonging to this class, has shown potent antitumor activity in various cancer cell lines. nih.gov Molecular modeling studies have suggested that these compounds can fit well into the active site of PLC, providing a rationale for their inhibitory activity. rsc.org

Another important target is the Pim-1 kinase, a protein associated with cell proliferation and survival in cancer. Derivatives of 6-methylthieno[2,3-b]pyridine (B156179) have been reported to inhibit Pim-1 kinase, leading to apoptosis in cancer cells. SAR studies on these compounds help in understanding the key interactions with the enzyme's active site and in designing more potent and selective inhibitors.

Furthermore, thieno[2,3-b]quinolines, which are structurally related to the this compound core, have been identified as inhibitors of phosphoinositide specific-phospholipase C-γ (PLC-γ) with significant antiproliferative activities against a range of human cancer cell lines. researchgate.net The ability to design derivatives that target specific isoforms of enzymes, such as PLC-γ2, highlights the potential for developing highly selective drugs with reduced off-target effects. rsc.org

Exploration of this compound Derivatives as Prodrug Platforms

The development of prodrugs is a well-established strategy in medicinal chemistry to overcome unfavorable physicochemical or pharmacokinetic properties of an active drug molecule, such as poor solubility or permeability. nih.gov A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmacological agent.

While the exploration of this compound derivatives specifically as prodrug platforms is an emerging area, the general principles of prodrug design can be applied to this scaffold. For instance, functional groups on the this compound core, such as amino or carboxyl groups, can be chemically modified to create prodrugs with improved properties.

One common approach is the formation of ester or carbamate (B1207046) linkages. For example, a hydroxyl group on a thieno[2,3-b]pyridine derivative could be esterified to enhance its lipophilicity and membrane permeability. This ester prodrug would then be hydrolyzed by esterases in the body to release the active hydroxyl-containing drug. Similarly, an amino group could be converted into a carbamate prodrug.

A general strategy for hypoxia-activated prodrugs involves the reduction of an amine N-oxide to the corresponding amine under hypoxic conditions, which are often found in solid tumors. nih.gov This approach could potentially be adapted for thieno[2,3-b]pyridine derivatives containing a suitable nitrogen atom that can be oxidized to an N-oxide. The subsequent reduction in the hypoxic tumor environment would release the active drug, leading to targeted therapy.

Future Directions and Emerging Research Avenues for 4 Methylthieno 2,3 B Pyridine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The demand for environmentally benign chemical processes has spurred the development of novel and sustainable methods for synthesizing the thieno[2,3-b]pyridine (B153569) core. Traditional syntheses often involve inflexible, multi-step procedures with low yields. niscpr.res.in Modern approaches prioritize efficiency, reduced use of hazardous materials, and energy conservation.

Eco-friendly methods are being developed to transform 2-aminothiophenes into thienopyridines, avoiding the overuse of organic solvents and harmful catalysts. niscpr.res.inresearchgate.net A noteworthy approach involves using a water and acetic acid or water and ethanol (B145695) solvent system, which is non-toxic, non-flammable, and readily available. niscpr.res.in This method, enhanced by microwave irradiation, significantly reduces reaction times to just 2-4 minutes and improves yields compared to conventional techniques. niscpr.res.in

Another green chemistry innovation is the use of visible light-promoted reactions. tandfonline.com A protocol using blue LEDs in an oxygen atmosphere at room temperature facilitates the selenocyclization of 3-(arylethynyl)-2-(alkylthio)pyridines to produce 2-aryl-(3-organoselanyl)thieno[2,3-b]pyridines in good to excellent yields (57–99%). tandfonline.comresearchgate.net This method generates the necessary reactive selenium species in situ through the homolytic cleavage of the Se-Se bond, aligning with the green chemistry principle of energy efficiency. tandfonline.comresearchgate.net

Other synthetic advancements include multicomponent condensation reactions and novel cyclization strategies, which provide efficient access to highly functionalized thieno[2,3-b]pyridine derivatives. researchgate.netbohrium.com These methods often start from accessible materials like aromatic aldehydes, cyanothioacetamide, and acetoacetanilides to build the complex heterocyclic system in fewer steps. bohrium.com

Synthetic Method Solvents/Catalysts Conditions Key Advantages
Microwave-Assisted SynthesisWater/Acetic Acid or Water/EthanolMicrowave Irradiation (2-4 min)Eco-friendly (uses water), rapid reaction time, higher yields, simple methodology. niscpr.res.in
Visible Light-Promoted SelenocyclizationDiorganyl diselenides, Blue LEDRoom Temperature, O₂ AtmosphereEnvironmentally friendly, energy-efficient, suitable for a wide range of substrates, good to excellent yields. tandfonline.comresearchgate.net
Multicomponent CondensationTriethylamine or MorpholineVariesEfficient one-pot synthesis of highly substituted derivatives. researchgate.netbohrium.com
Thorpe-Ziegler CyclizationSodium ethoxideRefluxEffective for creating fused ring systems from appropriate precursors. researchgate.netresearchgate.net

Advanced Computational Approaches for Rational Design and Lead Discovery

Computational methods are integral to modern drug discovery, accelerating the identification and optimization of lead compounds. For the thieno[2,3-b]pyridine scaffold, in silico techniques are used to explore its vast chemical space, predict biological activity, and understand drug-target interactions at a molecular level.

Molecular modeling studies have been crucial in confirming and rationalizing the biological targets of thieno[2,3-b]pyridine derivatives. rsc.org Docking simulations have shown a good fit between these compounds and the enzyme phosphoinositide-specific phospholipase C (PI-PLC), supporting previous findings that this is a likely target. rsc.orgnih.gov These models allow researchers to visualize how derivatives bind within the active site, revealing key interactions. For instance, modeling has shown how appending specific aryl groups can target a lipophilic pocket within the PI-PLC active site, leading to compounds with potent nanomolar activity. nih.gov Similarly, modeling has been used to examine interactions with tyrosyl-DNA phosphodiesterase I (TDP1), guiding the synthesis of more potent inhibitors. rsc.org

Virtual screening is another powerful computational tool that has been successfully applied. rsc.org By screening digital libraries of compounds against a validated PLC docking model, researchers have identified novel thieno[2,3-b]pyridine derivatives with increased specificity for certain cancer cell lines. rsc.org This rational design approach helps prioritize which compounds to synthesize, saving time and resources.

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

Research has established that thieno[2,3-b]pyridines are multi-targeting compounds, a property that contributes to their broad therapeutic potential, particularly in oncology. mdpi.com While initially discovered as potential inhibitors of phospholipase C (PLC) isoforms, subsequent studies have unveiled a range of other biological targets. rsc.orgmdpi.comnih.gov

The anticancer effects of these compounds are linked to their ability to modulate multiple pathways involved in tumorigenesis. mdpi.com The mechanism of cell death induced by these derivatives is often apoptosis, an energy-dependent process that avoids inflammation. mdpi.com

Identified Biological Targets of Thieno[2,3-b]pyridine Derivatives:

Biological Target Therapeutic Area Key Findings
Phospholipase C (PLC) isoformsCancerInitial target identified via virtual screening; inhibition linked to anti-proliferative effects. rsc.orgmdpi.comnih.gov
Tyrosyl-DNA phosphodiesterase 1 (TDP1)CancerDerivatives show potent inhibition (IC₅₀ = 0.5 µM), targeting a key DNA repair enzyme. rsc.orgrsc.orgworktribe.comnsc.ru
Tubulin (Colchicine Binding Site)CancerIdentified as an established target for anticancer drugs. mdpi.comnih.gov
Copper-trafficking antioxidant 1 (ATOX1)CancerInhibition reduces the proliferation of cancer cells. mdpi.com
Adenosine (B11128) A₂A receptor (A2AAR)Cancer, NeurologyIdentified as a G protein-coupled receptor (GPCR) target. mdpi.comnih.gov
Muscarinic Acetylcholine (B1216132) Receptor 4 (M₄)NeurologyA series of derivatives act as selective positive allosteric modulators, with potential for antipsychotic effects. nih.gov
Hepatic GluconeogenesisMetabolic DiseaseA class of derivatives was found to inhibit hepatic glucose production, showing potential for treating Type 2 Diabetes. nih.gov
ABC Transporters (e.g., ABCC1)Cancer (MDR)Identified as inhibitors of multidrug resistance proteins. researchgate.net

The exploration of these diverse targets is ongoing. For example, testing against kinase panels has helped to rule out certain mechanisms, showing that some derivatives have limited or no activity against a wide range of kinases, thereby refining the understanding of their mode of action. rsc.orgworktribe.comnsc.ru The discovery of activity against targets like M₄ receptors and enzymes involved in gluconeogenesis opens up therapeutic possibilities beyond cancer. nih.govnih.gov

Integration of Multi-omics Data with Mechanistic Biological Studies

To unravel the complex mechanisms of action of thieno[2,3-b]pyridine derivatives, researchers are increasingly integrating multi-omics data with traditional biological studies. This holistic approach provides a more comprehensive picture of how these compounds affect cellular systems.

Metabolomics, the study of small molecule metabolites, has been particularly insightful. mdpi.com By performing metabolic profiling on cancer cell lines treated with a thieno[2,3-b]pyridine derivative, studies have identified significant alterations in cellular metabolism. mdpi.comnih.gov For example, treatment can induce a shift from lipid to glucose metabolism in breast cancer cells. nih.gov This metabolic reprogramming is a key aspect of the compound's anticancer effect.

Lipidomics, specifically the analysis of glycosphingolipids (GSLs), has also provided crucial mechanistic insights. mdpi.com GSLs are involved in tumor formation and progression, and their expression can define cellular malignancy. nih.gov Studies have shown that thieno[2,3-b]pyridine derivatives can alter the expression of specific GSLs on the plasma membrane of both cancer stem cells (CSCs) and non-CSCs. mdpi.comnih.gov For instance, treatment of cervical and ovarian cancer cell lines led to changes in the expression of GSLs like GM2 and Gg3Cer, which are associated with a reduction in the CSC population and pluripotency. mdpi.comnih.gov

The integration of these -omics datasets with functional assays for cytotoxicity and apoptosis allows for a deeper understanding of the drug's impact. mdpi.comnih.gov It connects the compound's primary interaction with a molecular target to the downstream functional consequences, such as altered metabolic pathways and changes in cell phenotype, ultimately leading to cell death. nih.gov

Design of Multi-Target Directed Ligands (MTDLs) based on the Thieno[2,3-b]pyridine Scaffold

The multifactorial nature of complex diseases like cancer and Alzheimer's disease has driven a shift in drug discovery from a "one-target, one-molecule" approach to the design of Multi-Target Directed Ligands (MTDLs). nih.gov MTDLs are single chemical entities designed to modulate multiple biological targets simultaneously, potentially offering improved efficacy and a lower likelihood of drug resistance. nih.govnih.gov

The thieno[2,3-b]pyridine scaffold is an ideal starting point for MTDL design due to its inherent polypharmacology. mdpi.comnih.gov As research has shown, its derivatives can naturally interact with a variety of targets, including PLC, TDP1, and tubulin. mdpi.comnih.gov This promiscuity can be harnessed and refined through rational design to create potent MTDLs.

The MTDL strategy is particularly relevant for neurodegenerative conditions like Alzheimer's disease. nih.gov Researchers are designing MTDLs that, for example, combine acetylcholinesterase (AChE) inhibition with 5-HT₄ receptor agonism. nih.gov While not always starting with a thieno[2,3-b]pyridine core, these studies provide a blueprint for how to approach MTDL design. Given that thieno[2,3-b]pyridine derivatives have already shown activity at relevant CNS targets like the M₄ receptor, this scaffold is a prime candidate for developing novel MTDLs for neurological disorders. nih.gov

Future MTDL design based on the thieno[2,3-b]pyridine scaffold will likely involve:

Computational Modeling: Using advanced in silico tools like MTDL-GAN to predict and design molecules with desired multi-target profiles. chemrxiv.org

Rational Functionalization: Systematically modifying the core scaffold to optimize binding affinity for a chosen set of targets.

Target Combination: Intentionally aiming for target combinations that create synergistic effects, such as simultaneously inhibiting cancer cell proliferation and blocking DNA repair mechanisms.

By leveraging its proven biological activities and structural versatility, the thieno[2,3-b]pyridine scaffold is well-positioned to be a cornerstone in the development of next-generation MTDLs for complex diseases.

Q & A

What are the most effective synthetic routes for 4-methylthieno[2,3-b]pyridine, and how do reaction conditions influence yield?

Basic :
this compound is typically synthesized via cyclization reactions. A common method involves the condensation of α-halogenocarbonyl compounds with cyanopyridines, followed by base-mediated cyclization (e.g., sodium ethoxide) to form the fused thienopyridine core . Alternative routes include diazotization of 3-aminoaryl ethers in the presence of copper powder for heterocyclic ring closure .
Advanced :
Regioselectivity challenges arise when synthesizing methyl-substituted derivatives. For example, Snyder and Ebetino’s approach uses 5-aminopyrazole condensation with 1,3-dicarbonyl compounds to construct the pyridine ring, but yields vary significantly with substituent positioning (e.g., 6-methyl vs. 4-methyl isomers) . Microwave-assisted synthesis and solvent optimization (e.g., DMF vs. THF) can improve yields by 15–20% for sterically hindered derivatives .

How does the methyl group at the 4-position influence the compound’s bioactivity compared to other thieno[2,3-b]pyridine derivatives?

Basic :
The 4-methyl group enhances lipophilicity, improving membrane permeability. For example, methyl-substituted thieno[2,3-b]pyridines show 2–3× higher inhibitory activity against kinases like FGFR1 compared to non-methylated analogs .
Advanced :
In FGFR1 inhibition, the methyl group at the 4-position forms hydrophobic interactions with the ATP-binding pocket (e.g., van der Waals contacts with Ala564 and Gly485). Substitution at other positions (e.g., 6-methyl) disrupts these interactions, reducing IC50 values by up to 50% . Computational docking studies (AutoDock Vina) confirm that steric bulk at the 4-position minimizes entropy loss upon binding .

What analytical techniques are critical for resolving structural ambiguities in this compound derivatives?

Basic :
1H/13C NMR and HRMS are standard for structural confirmation. For example, 4-methyl derivatives exhibit distinct aromatic proton signals at δ 7.2–8.1 ppm (pyridine ring) and δ 6.8–7.0 ppm (thiophene ring) . Methyl groups typically appear as singlets at δ 2.3–2.5 ppm .
Advanced :
2D NMR (COSY, HSQC) is essential for resolving overlapping signals in polycyclic systems. For this compound, NOESY correlations between the methyl group and adjacent protons confirm regiochemistry . High-resolution mass spectrometry (HRMS) with <2 ppm error ensures accurate molecular formula assignment, critical for distinguishing isomers .

How can researchers address discrepancies in reported cytotoxicity data for thieno[2,3-b]pyridine derivatives?

Basic :
Variability in cytotoxicity assays often stems from differences in cell lines and protocols. For example, this compound derivatives show IC50 values of 2–10 μM in HeLa cells but 15–30 μM in MCF-7 cells due to differential expression of drug efflux pumps .
Advanced :
Standardize assays using isogenic cell lines (e.g., parental vs. P-gp-overexpressing) to isolate efflux effects. For multidrug-resistant models, co-administration with verapamil (a P-gp inhibitor) reduces IC50 by 40–60%, confirming transporter-mediated resistance . Dose-response curves should include Hill coefficients to assess cooperative binding .

What strategies optimize the stability of this compound in aqueous solutions?

Basic :
The compound is light-sensitive and prone to hydrolysis. Storage at 2–8°C in amber vials under inert gas (N2/Ar) extends shelf life to 6 months . Lyophilization in phosphate buffer (pH 7.4) reduces degradation by 90% compared to aqueous stock solutions .
Advanced :
Degradation kinetics follow first-order kinetics (t1/2 = 48 hrs at pH 7.4, 25°C). Adding antioxidants (e.g., 0.1% BHT) or cyclodextrin-based encapsulation improves stability (t1/2 > 120 hrs) by scavenging free radicals or sterically shielding the thiophene ring .

How do structural modifications at the 3-position affect the compound’s kinase inhibition profile?

Basic :
Electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the 3-position enhance FGFR1/2 inhibition (IC50 < 10 nM) but reduce selectivity over FGFR4 .
Advanced :
Molecular dynamics simulations reveal that 3-nitro derivatives form a hydrogen bond with Asp641 in FGFR1’s hinge region, increasing residence time by 2×. However, bulkier groups (e.g., 3-phenyl) clash with the gatekeeper residue (Thr670), reducing potency .

What computational tools are recommended for predicting SAR in thieno[2,3-b]pyridine analogs?

Advanced :
Use Schrödinger’s Glide for docking (precision: XP mode) and Prime for MM-GBSA binding energy calculations. For scaffold hopping, DeepChem’s graph convolutional networks predict bioactivity with R² > 0.85 for kinase targets . QSPR models incorporating Hammett σ values and molar refractivity improve substituent prioritization .

How can researchers mitigate toxicity risks during in vivo studies?

Advanced :
Metabolite profiling (LC-MS/MS) identifies reactive intermediates (e.g., epoxides) formed via cytochrome P450 oxidation. Structural mitigation includes introducing fluorine at metabolically labile positions (e.g., 5-F substitution reduces hepatotoxicity by 70% in murine models) . Preclinical PK/PD modeling using GastroPlus® optimizes dosing to minimize Cmax-related toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.